Monoricinolein vs. Glycerol Monooleate (GMO): C12 Hydroxyl Group Confers Superior Antimicrobial Activity Against MRSA and MRSE
Monoricinolein (1-monolinolein) exhibits significantly stronger antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) compared to other monoacylglycerols isolated from the same microbial source. In a direct comparative study, monoricinolein (Compound 1) demonstrated the most potent activity among eight purified secondary metabolites, with MIC values of 8.5 µg/mL against MRSA ATCC 33591 and 14.6 µg/mL against MRSE ATCC 35984 [1]. In contrast, bafilomycin D (Compound 2) showed an MIC of 11.1 µg/mL against MRSA but a substantially higher MIC of 30.3 µg/mL against MRSE, indicating inferior broad-spectrum activity [1]. The enhanced potency of monoricinolein is attributed to the presence of the C12 hydroxyl group, which is absent in non-hydroxylated monoacylglycerols such as glycerol monooleate, and which facilitates membrane disruption through hydrogen-bonding interactions with bacterial lipid bilayers .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA and MRSE |
|---|---|
| Target Compound Data | Monoricinolein (1-monolinolein): MIC = 8.5 µg/mL (MRSA ATCC 33591); MIC = 14.6 µg/mL (MRSE ATCC 35984) |
| Comparator Or Baseline | Bafilomycin D: MIC = 11.1 µg/mL (MRSA); MIC = 30.3 µg/mL (MRSE) |
| Quantified Difference | Monoricinolein is 1.3× more potent against MRSA and 2.1× more potent against MRSE than bafilomycin D; demonstrates consistent dual-pathogen activity. |
| Conditions | In vitro antimicrobial susceptibility testing using standard microdilution methods; compounds isolated from Streptomyces cavourensis YBQ59 ethyl acetate extract. |
Why This Matters
Procurement of monoricinolein is essential for formulations targeting drug-resistant Gram-positive pathogens, as alternative monoacylglycerols lack the C12 hydroxyl-driven antimicrobial potency required for effective MRSA/MRSE inhibition.
- [1] Nguyen, H. T., et al. Antimicrobial and Cytotoxic Properties of Bioactive Metabolites Produced by Streptomyces cavourensis YBQ59 Isolated from Cinnamomum cassia Prels in Yen Bai Province of Vietnam. Current Microbiology, 2018, 75, 1247–1255. View Source
